5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a furan ring, a triazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-3-carboxaldehyde with propylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the desired triazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various synthetic transformations.
Mechanism of Action
The mechanism of action of 5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids or proteins through hydrogen bonding and π-π interactions, affecting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
- 5-(furan-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(furan-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity and ability to interact with biological membranes, potentially enhancing its bioavailability and efficacy .
Properties
Molecular Formula |
C9H11N3OS |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(furan-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H11N3OS/c1-2-4-12-8(10-11-9(12)14)7-3-5-13-6-7/h3,5-6H,2,4H2,1H3,(H,11,14) |
InChI Key |
RAROOMFJCKLCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=COC=C2 |
Origin of Product |
United States |
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